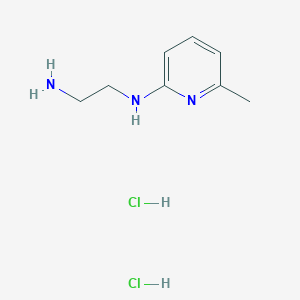
N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride
説明
N-(2-Aminoethyl)-6-methylpyridin-2-amine dihydrochloride is a chemical compound with the CAS Number: 72627-93-1 .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . An improved method for the synthesis of 1,2-ethanediamine, N, N’-bis (2-aminoethyl)-dihydrochloride has been reported . This method involves the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous system .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H11N3O.2ClH/c9-3-5-11-8 (12)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2, (H,11,12);2*1H .Chemical Reactions Analysis
The chemical reactions involving similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties could not be found in the search results.科学的研究の応用
Synthesis and Catalysis
2-Aminopyridines, including derivatives of N-(2-aminoethyl)-6-methylpyridin-2-amine, serve as key structural elements in the development of bioactive molecules. Their synthesis and the exploration of their chemical properties have been a focal point of research. For instance, reactions between dibromopyridines and amines have yielded 6-bromopyridine-2-amines, which are pivotal for subsequent C-C cross-coupling reactions. This has underscored the need for new methods in preparing 2-aminopyridines, highlighting their importance in synthetic chemistry for creating complex organic molecules (Bolliger, Oberholzer, & Frech, 2011).
Antihypertensive and Antibacterial Activity
Research on derivatives of 2-aminopyridines has also extended into pharmacological applications, with some studies exploring their antihypertensive and antibacterial properties. For example, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives demonstrated significant antihypertensive activity, offering a gradual and sustained blood pressure reduction in hypertensive rats (Bennett et al., 1981). Additionally, pyridonecarboxylic acids, closely related to the aminopyridine structure, showed promising antibacterial activity, suggesting the versatility of these compounds in medicinal chemistry (Egawa et al., 1984).
Material Science and Polymerization
Aminopyridines have also found applications in material science and polymerization processes. For example, the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, involving aminopyridines, leads to the synthesis of N-substituted nicotinamide-related compounds. These compounds are of potential biological importance, illustrating the compound's utility in creating materials and chemicals of industrial relevance (Takács, Jakab, Petz, & Kollár, 2007).
Structural and Mechanistic Studies
Structural and mechanistic studies of aminopyridines have contributed significantly to our understanding of chemical reactions and molecular interactions. For instance, the study of 2-amino-6-methylpyridinium 2,2,2-trichloroacetate revealed insights into amine-imine tautomerism and hydrogen bonding patterns, providing valuable information on the structural characteristics of aminopyridines and their interactions (Babu et al., 2014).
Safety And Hazards
特性
IUPAC Name |
N'-(6-methylpyridin-2-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-7-3-2-4-8(11-7)10-6-5-9;;/h2-4H,5-6,9H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPIEWLVLGRNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)
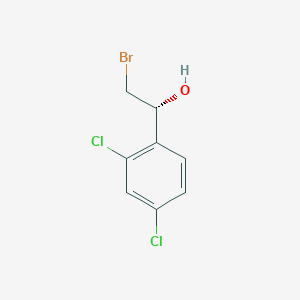
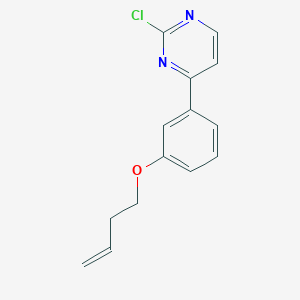
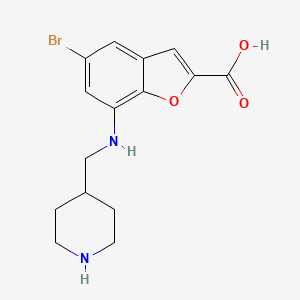
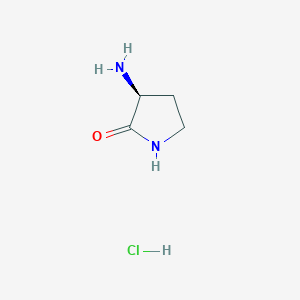
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)
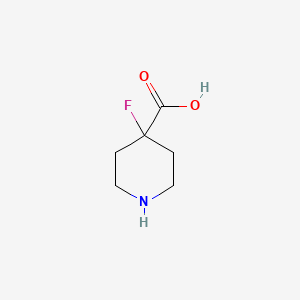
![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)
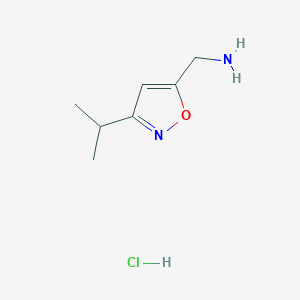
![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)

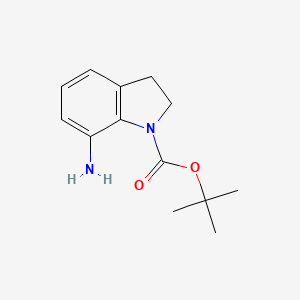
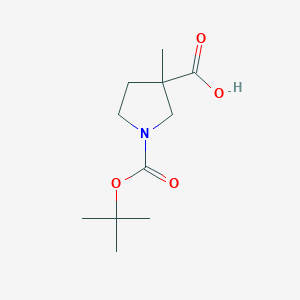
![7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1524959.png)